![molecular formula C25H26N2O4S B2617019 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 946370-53-2](/img/structure/B2617019.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide
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Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H26N2O4S and its molecular weight is 450.55. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
- Cyanation of C-H Bonds : A study by Chaitanya et al. (2013) demonstrated the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide, which could be relevant for derivatives of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide in synthesizing various benzonitrile derivatives. This process was applied in the formal synthesis of the isoquinoline alkaloid, menisporphine, showcasing its potential in complex organic syntheses (Chaitanya, Yadagiri, & Anbarasan, 2013).
Medicinal Chemistry Applications
- Antimicrobial Activity : Vanparia et al. (2010) synthesized a novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates, showing significant antimicrobial activity against various bacterial and fungal strains. This suggests the potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide derivatives in developing new antimicrobial agents (Vanparia, Patel, Sojitra, Jagani, Dixit, Patel, & Dixit, 2010).
- Anticancer Agents : Research by Redda et al. (2010) on substituted 1,2,3,4-tetrahydroisoquinolines highlighted their potential as anticancer agents. The study focused on synthesizing analogs with the tetrahydroisoquinoline moiety and evaluating their cytotoxicity against breast cancer cell lines, which might be applicable for derivatives of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide (Redda, Gangapuram, & Ardley, 2010).
Biochemical Applications
- Protein Kinase Inhibition : Hidaka et al. (1984) discovered that isoquinolinesulfonamides, specifically N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide (H-8), can inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases significantly at micromolar concentrations. This finding suggests the potential use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide derivatives in studying protein kinase regulation and as a tool in biochemical research (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-31-23-14-11-18(2)16-24(23)32(29,30)26-21-13-12-19-10-7-15-27(22(19)17-21)25(28)20-8-5-4-6-9-20/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVUNPXJKWUSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide |
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